2-Propen-1-amine, 3-chloro-N-ethyl-2-methyl-
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Overview
Description
2-Propen-1-amine, 3-chloro-N-ethyl-2-methyl- is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound has a unique structure with a propenyl group, a chlorine atom, and an ethyl-methyl substitution on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3-chloro-N-ethyl-2-methyl- can be achieved through various methods. One common approach involves the reaction of 3-chloro-2-methylpropene with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at a moderate temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for the efficient and consistent production of 2-Propen-1-amine, 3-chloro-N-ethyl-2-methyl-.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, 3-chloro-N-ethyl-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of amines with different substitution patterns.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or other nucleophiles in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted amines or alcohols.
Oxidation: Products include oxides or other oxidized derivatives.
Reduction: Products include different amines with altered substitution patterns.
Scientific Research Applications
2-Propen-1-amine, 3-chloro-N-ethyl-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, 3-chloro-N-ethyl-2-methyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds or engage in non-covalent interactions, leading to changes in the activity of the target molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-amine, N-ethyl-N-methyl-: Similar structure but lacks the chlorine atom.
2-Propen-1-amine, 2-methyl-: Similar structure but lacks the ethyl group on the nitrogen atom.
1-Chloro-N,N,2-trimethyl-1-propenylamine: Similar structure but has different substitution patterns on the nitrogen atom.
Uniqueness
2-Propen-1-amine, 3-chloro-N-ethyl-2-methyl- is unique due to the presence of both a chlorine atom and an ethyl-methyl substitution on the nitrogen atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
66388-16-7 |
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Molecular Formula |
C6H12ClN |
Molecular Weight |
133.62 g/mol |
IUPAC Name |
3-chloro-N-ethyl-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C6H12ClN/c1-3-8-5-6(2)4-7/h4,8H,3,5H2,1-2H3 |
InChI Key |
QTIDSXIXLKYRNP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=CCl)C |
Origin of Product |
United States |
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